
1,1-Bis(2-methylphenyl)siletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-methylphenyl)siletane is an organosilicon compound with the molecular formula C17H20Si. It is characterized by the presence of a siletane ring, which is a four-membered silicon-containing ring, and two 2-methylphenyl groups attached to the silicon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylphenyl)siletane typically involves the reaction of 2-methylphenylmagnesium bromide with dichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the siletane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound .
化学反应分析
Types of Reactions
1,1-Bis(2-methylphenyl)siletane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siletanes depending on the nucleophile used.
科学研究应用
1,1-Bis(2-methylphenyl)siletane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,1-Bis(2-methylphenyl)siletane involves its interaction with various molecular targets and pathways. The silicon atom in the siletane ring can form bonds with other atoms or molecules, leading to the formation of new compounds. The phenyl groups can also participate in π-π interactions, which can influence the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
1,1-Bis(2-methylphenyl)silane: Similar structure but lacks the siletane ring.
1,1-Bis(2-methylphenyl)disilane: Contains an additional silicon atom.
1,1-Bis(2-methylphenyl)germane: Germanium analog of 1,1-Bis(2-methylphenyl)siletane.
Uniqueness
This compound is unique due to the presence of the siletane ring, which imparts distinct chemical and physical properties. The ring strain in the siletane ring makes it more reactive compared to its silicon analogs, allowing for a wider range of chemical transformations .
属性
CAS 编号 |
646522-61-4 |
|---|---|
分子式 |
C17H20Si |
分子量 |
252.42 g/mol |
IUPAC 名称 |
1,1-bis(2-methylphenyl)siletane |
InChI |
InChI=1S/C17H20Si/c1-14-8-3-5-10-16(14)18(12-7-13-18)17-11-6-4-9-15(17)2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI 键 |
AWXYRIAISKLQCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1[Si]2(CCC2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


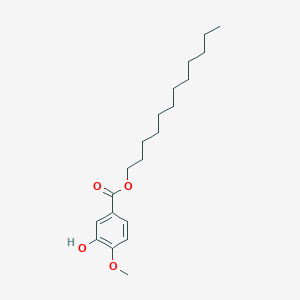
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
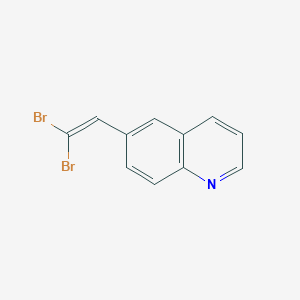

![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)

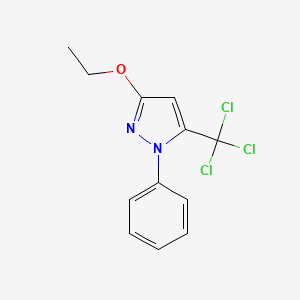
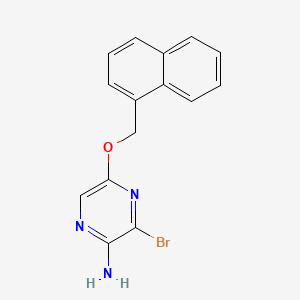
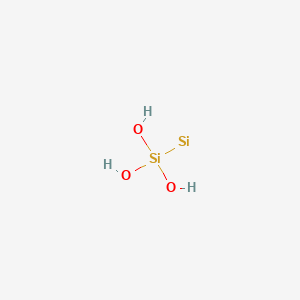
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
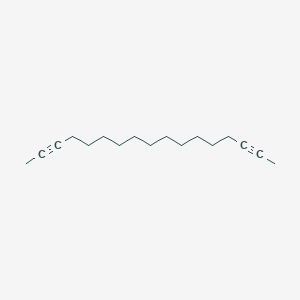
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
